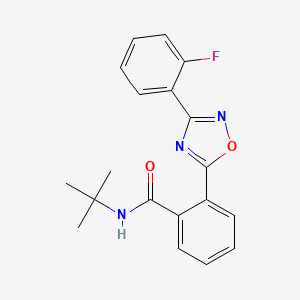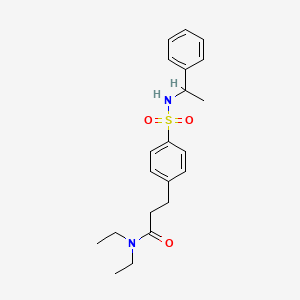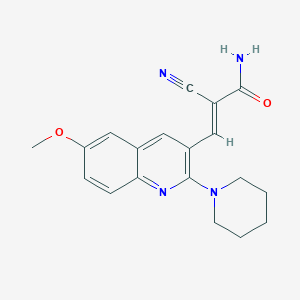
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is a selective inhibitor of BTK, which plays a crucial role in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway is a hallmark of B-cell malignancies. BTK is a key downstream effector of BCR signaling, and its inhibition by (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide leads to the suppression of BCR signaling and induction of apoptosis in B-cells.
Biochemical and physiological effects:
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells in vitro. In vivo studies have demonstrated the efficacy of (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in reducing tumor growth and improving survival in mouse models of CLL and NHL. (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as CLL and NHL. However, further studies are needed to evaluate its safety and efficacy in clinical trials. One limitation of (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is that it may not be effective in all patients, as some B-cell malignancies may have alternative signaling pathways that bypass BTK. Another limitation is that (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide may have off-target effects on other kinases, which could lead to toxicity and adverse effects.
Direcciones Futuras
For the research on (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Further studies are also needed to identify biomarkers that can predict response to (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide and to optimize its dosing and scheduling. In addition, the combination of (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide with other anti-cancer agents, such as venetoclax, should be further explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves several steps, starting with the reaction of 2-amino-6-methoxyquinoline with 1-bromo-3-chloropropane to form 2-(6-methoxy-2-chloroquinolin-3-yl)propan-1-amine. This intermediate is then reacted with piperidine to form 2-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)propan-1-amine. The final step involves the reaction of this intermediate with (E)-2-cyano-3-(2,3-dihydro-1H-inden-5-yl)acrylic acid to form (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide inhibits BCR signaling and induces apoptosis in B-cells. In vivo studies in mouse models have demonstrated the efficacy of (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in reducing tumor growth and improving survival in CLL and NHL. (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(6-methoxy-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-16-5-6-17-13(11-16)9-14(10-15(12-20)18(21)24)19(22-17)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQZEJOCMJXJQL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(6-methoxy-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


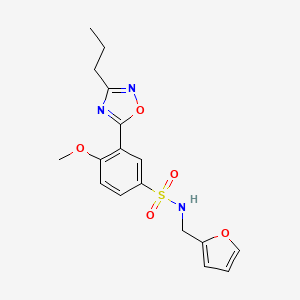
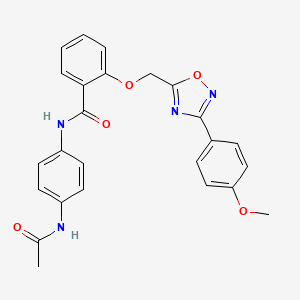
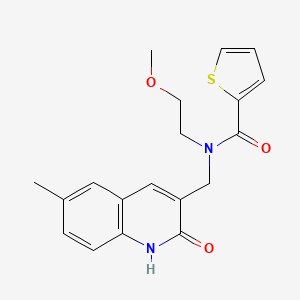

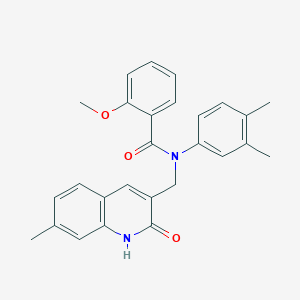

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
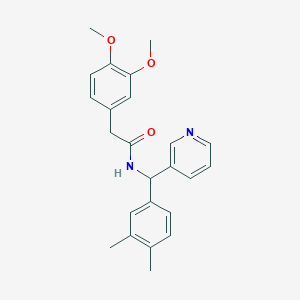
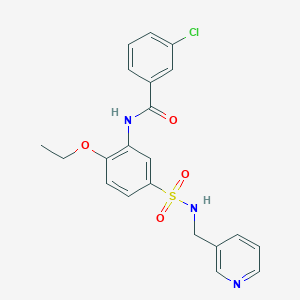
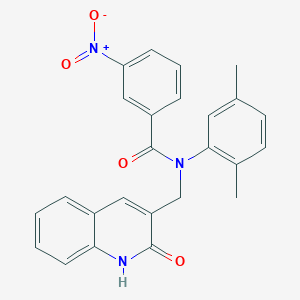
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
